9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one
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Overview
Description
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8400^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzoyl chloride.
Cyclization: The cyclopenta[c][1,5]benzodiazepin-4-one core is formed through a cyclization reaction involving the piperazine intermediate and a suitable cyclizing agent.
Final Assembly: The final compound is obtained by coupling the cyclized intermediate with an appropriate oxoethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, anxiety, and depression.
Pharmacology: The compound is investigated for its binding affinity to various receptors in the central nervous system, including GABA receptors.
Biological Research: It is used as a tool compound to study the effects of benzodiazepines on cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with molecular targets in the central nervous system. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the nervous system, which is beneficial in the treatment of anxiety and related disorders. The molecular pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is unique due to the presence of the fluorophenyl group and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c25-18-7-1-3-10-21(18)27-12-14-28(15-13-27)23(30)16-29-22-11-4-2-8-20(22)26-19-9-5-6-17(19)24(29)31/h1-4,7-8,10-11,17H,5-6,9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXUXFWEISHECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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